molecular formula C11H17NOS B7021017 3-(2,5-dimethylthiophen-3-yl)-N,N-dimethylpropanamide

3-(2,5-dimethylthiophen-3-yl)-N,N-dimethylpropanamide

Cat. No.: B7021017
M. Wt: 211.33 g/mol
InChI Key: JEPMGAYZHYKTOM-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylpropanamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylthiophen-3-yl)-N,N-dimethylpropanamide typically involves the acylation of 2,5-dimethylthiophene. One common method is the Friedel-Crafts acylation, where 2,5-dimethylthiophene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylpropanamide has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its structural similarity to other biologically active thiophene derivatives.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylthiophen-3-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylthiophene: A precursor in the synthesis of 3-(2,5-dimethylthiophen-3-yl)-N,N-dimethylpropanamide.

    3-Acetyl-2,5-dimethylthiophene: Another thiophene derivative with similar synthetic routes and applications.

    2-Amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile: A diarylethene derivative with applications in molecular electronics.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N,N-dimethylpropanamide moiety differentiates it from other thiophene derivatives, potentially enhancing its solubility and reactivity .

Properties

IUPAC Name

3-(2,5-dimethylthiophen-3-yl)-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-8-7-10(9(2)14-8)5-6-11(13)12(3)4/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPMGAYZHYKTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)CCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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